Mikacion Blue 4B
Description
Mikacion Blue 4B (CAS No. 12225-49-9) is a reactive anthraquinone dye primarily used in textile applications. It belongs to the class of dichlorotriazine-based reactive dyes, characterized by their covalent bonding with cellulose fibers under alkaline conditions. The molecular formula is C₂₃H₁₄Cl₂N₆O₈S₂, with a molecular weight of 637.45 g/mol .
Properties
CAS No. |
12225-49-9 |
|---|---|
Molecular Formula |
HoI3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
Comparison with Similar Compounds
Mikacion Blue 4B is synonymous with Reactive Blue 4 (C.I. 61205) and is marketed under various trade names, including Procion Brilliant Blue MX-R, Helaktyn Pure Blue FR, and Ostazin Brilliant Blue S-R . Below is a detailed comparison with structurally and functionally similar reactive dyes:
Table 1: Comparison of this compound with Other Dichlorotriazine-Based Reactive Dyes
Key Differences:
Chromophore Diversity: this compound uses an anthraquinone chromophore, providing a stable blue shade. In contrast, Reactive Red 2 and Procion Yellow MX-R employ azo chromophores, which offer red and yellow hues but may exhibit lower lightfastness .
Solubility and Application :
- This compound has slightly lower solubility than azo-based reactive dyes like Procion Yellow MX-R, which may affect dyeing efficiency in high-concentration baths .
Market Variants:
This compound is indistinguishable from Procion Brilliant Blue MX-R and Inttacron Blue C-R in chemical structure but may differ in purity (≥90% for research-grade vs. 85–90% for industrial batches) .
Research Findings and Industrial Relevance
- Synthesis: this compound is synthesized via sulfonation and triazination of anthraquinone precursors, with yields exceeding 95% under optimized conditions .
- Environmental Impact : As a dichlorotriazine dye, it generates hydrolyzed byproducts (e.g., triazine derivatives) in wastewater, requiring advanced oxidation processes for degradation .
Table 2: Key Manufacturers and Product Specifications
Q & A
Q. What are the standard methods for synthesizing Mikacion Blue 4B, and how can purity be ensured?
this compound (C.I. Reactive Blue 4) is synthesized via nucleophilic substitution reactions involving anthraquinone derivatives and dichlorotriazine groups. Key steps include:
- Purification : Use column chromatography or recrystallization to isolate the compound.
- Purity Verification : Employ HPLC (High-Performance Liquid Chromatography) with UV detection (λ ~600–620 nm for anthraquinone chromophores) or TLC (Rf value comparison against standards) .
- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to report synthesis protocols, including solvent systems and reaction temperatures .
Q. How can researchers characterize the structural properties of this compound using spectroscopic methods?
- UV-Vis Spectroscopy : Confirm λmax in aqueous solutions (e.g., ~610–620 nm) and observe shifts under reductive (sodium dithionite) or oxidative (hydrogen peroxide) conditions .
- NMR Spectroscopy : Analyze aromatic proton signals (δ 7–9 ppm for anthraquinone) and chlorine environments in dichlorotriazine groups .
- FT-IR : Identify sulfonic acid (-SO3H) and triazine ring vibrations (~1350 cm⁻¹ and ~1550 cm⁻¹, respectively) .
Q. What experimental protocols ensure consistency in measuring this compound’s solubility across studies?
- Standardized Conditions : Conduct solubility tests at 20°C and 50°C in distilled water (pH 7.0) with controlled ionic strength .
- Metal Interference : Pre-treat solutions with chelating agents (e.g., EDTA) to mitigate effects from trace Cu²⁺/Fe³⁺ ions .
- Replicates : Perform triplicate measurements to address variability, as recommended for laboratory investigations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported photostability data for this compound?
- Experimental Design : Use controlled UV irradiation setups (e.g., 365 nm, 100 W/m²) with actinometric calibration to ensure dose consistency .
- Degradation Analysis : Monitor via LC-MS to identify breakdown products (e.g., sulfonated anthraquinones) and quantify using kinetic models (pseudo-first-order rate constants) .
- Data Reconciliation : Cross-reference findings with studies that specify light source spectral outputs and solution pH (e.g., degradation accelerates at pH >10) .
Q. What mechanistic insights explain this compound’s reactivity in biomolecular coupling reactions?
- Active Site Analysis : Use computational tools (DFT calculations) to model nucleophilic attack sites on the dichlorotriazine group .
- Experimental Validation : Conduct pH-dependent coupling trials (e.g., with cellulose or proteins) and analyze efficiency via spectrophotometric quantification of unreacted dye .
- Competing Pathways : Investigate hydrolysis kinetics (e.g., in aqueous buffers) to optimize coupling pH and temperature .
Q. How can researchers evaluate the toxicological profile of this compound across in vitro and in vivo models?
- In Vitro Assays : Use human keratinocyte cells (HaCaT) for acute toxicity (LD50 ~8980 mg/kg in rats) and skin irritation (Draize test) .
- In Vivo Models : Adopt OECD guidelines for oral toxicity studies, including histopathological analysis of liver/kidney tissues .
- Ethical Compliance : Align protocols with FINER criteria (Feasible, Novel, Ethical) and obtain IRB approval for vertebrate studies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility?
- Process Optimization : Use DOE (Design of Experiments) to identify critical factors (e.g., reaction time, stoichiometry) .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
- Data Sharing : Publish detailed synthetic protocols and raw characterization data in supplementary materials to aid replication .
Methodological Considerations
- Literature Review : Prioritize peer-reviewed journals via Google Scholar or institutional databases (e.g., JStor) using keywords: "Reactive Blue 4," "anthraquinone dye stability," "triazine reactivity" .
- Data Presentation : Avoid overcrowded figures; use color-coded graphs for degradation kinetics or toxicity dose-response curves .
- Ethical Reporting : Disclose conflicts of interest and funding sources in the Acknowledgements section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
